molecular formula C12H14O5 B14640271 5-tert-Butyl-4-hydroxybenzene-1,3-dicarboxylic acid CAS No. 54471-88-4

5-tert-Butyl-4-hydroxybenzene-1,3-dicarboxylic acid

Cat. No.: B14640271
CAS No.: 54471-88-4
M. Wt: 238.24 g/mol
InChI Key: ZKYPMIRRYGQFSY-UHFFFAOYSA-N
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Description

5-tert-Butyl-4-hydroxybenzene-1,3-dicarboxylic acid is an organic compound with a complex structure that includes a benzene ring substituted with tert-butyl, hydroxyl, and carboxylic acid groups. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-4-hydroxybenzene-1,3-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with carbon dioxide in the presence of a bismuth-based catalyst . This method utilizes mild conditions and results in high yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-4-hydroxybenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

5-tert-Butyl-4-hydroxybenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-Butyl-4-hydroxybenzene-1,3-dicarboxylic acid primarily involves its antioxidant properties. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This compound also interacts with various molecular targets and pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxybenzoic acid: Similar structure but lacks the additional carboxylic acid group.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains an aldehyde group instead of carboxylic acids.

    Methyl 3,5-di-tert-butyl-4-hydroxybenzoate: Ester derivative of the compound

Uniqueness

5-tert-Butyl-4-hydroxybenzene-1,3-dicarboxylic acid is unique due to its combination of tert-butyl, hydroxyl, and carboxylic acid groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

54471-88-4

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

5-tert-butyl-4-hydroxybenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C12H14O5/c1-12(2,3)8-5-6(10(14)15)4-7(9(8)13)11(16)17/h4-5,13H,1-3H3,(H,14,15)(H,16,17)

InChI Key

ZKYPMIRRYGQFSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(=O)O)C(=O)O

Origin of Product

United States

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